molecular formula C14H12FN5O B2932926 N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034340-01-5

N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2932926
CAS RN: 2034340-01-5
M. Wt: 285.282
InChI Key: WUFBKEHXBLPHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound with potential applications in the field of scientific research. This compound has gained significant attention due to its unique chemical structure and potential biological properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant Activity : A study on the synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar in structure to N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, found significant antioxidant activities in vitro. This activity was attributed to the presence of electron-donating substituents, which enhance the antioxidant properties of these compounds (Kotaiah et al., 2012).

  • Pesticidal Activities : Another research focused on the design, synthesis, and evaluation of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds exhibited excellent insecticidal and fungicidal activities against several pests and fungi, highlighting their potential as new pesticides (Liu et al., 2021).

Chemical Properties and Transformations

  • Heterocyclization Reactions : The study of intramolecular heterocyclization of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate led to the synthesis of novel heterocyclic compounds. These findings could contribute to the development of new chemical entities with potential applications in drug discovery and material science (Sokolov & Aksinenko, 2009).

  • Biotransformation : Research on the biotransformation of β-secretase inhibitors, including structural analogs to the compound , demonstrated complex metabolic pathways, including ring opening and contraction of the pyrimidine ring. This highlights the metabolic stability and potential pharmacokinetic properties of these compounds (Lindgren et al., 2013).

Applications in Drug Discovery

  • Anticancer and Antimicrobial Agents : Studies on the synthesis of pyrazole derivatives and their bioactivities have identified antitumor, antifungal, and antibacterial pharmacophore sites. These derivatives demonstrate the potential therapeutic applications of compounds with similar structural features (Titi et al., 2020).

  • Antimicrobial Additives : Research into new anti-microbial additives based on pyrimidine derivatives for surface coatings and printing inks suggests applications beyond pharmaceuticals, highlighting the versatility of these compounds in various industries (El‐Wahab et al., 2015).

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-8-11(15)4-3-5-12(8)19-13-10(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBKEHXBLPHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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